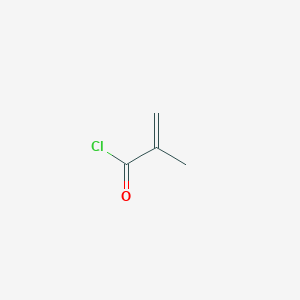

Methacryloyl chloride

Description

Properties

IUPAC Name |

2-methylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRYZQNGTZXDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26937-45-1 | |

| Record name | 2-Propenoyl chloride, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6061280 | |

| Record name | Methacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacryloyl chloride appears as a liquid of density 1.07 g / cm3, boiling point 95-96 °C, and flash point 55 °F. Highly toxic. Supplied in technical grades of varying purity., Liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacryloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °F at 760 mmHg (EPA, 1998), 96 °C | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, acetone, chloroform | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0871 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0871 g/cu cm @ 20 °C | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | Methacryloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

920-46-7 | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacryloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacryloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76O6653IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °C | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanisms of Methacryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacryloyl chloride (MAC) is a highly reactive α,β-unsaturated acyl chloride that serves as a critical building block in organic synthesis. Its bifunctionality, comprising a reactive acyl chloride group and a polymerizable vinyl group, makes it a versatile reagent for the synthesis of a wide array of molecules, from polymers and specialty materials to advanced drug candidates.[1] The acyl chloride allows for facile nucleophilic acyl substitution reactions, while the vinyl group can participate in various polymerization processes.[2]

This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, polymerization, esterification, and amidation. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data for reaction optimization, and a discussion of its application in the development of targeted covalent inhibitors for modulating signaling pathways.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of methacrylic acid with a chlorinating agent. Several reagents can be employed for this transformation, each with its own advantages and considerations regarding reaction conditions, byproducts, and safety.

Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and benzoyl chloride (C₆H₅COCl).[3][4] The use of thionyl chloride is a traditional and effective method, often catalyzed by a small amount of N,N-dimethylformamide (DMF).[3] Oxalyl chloride offers milder reaction conditions and produces gaseous byproducts (CO, CO₂, HCl), which can simplify purification.[3] Benzoyl chloride can also be used in an exchange reaction with methacrylic acid, where the lower boiling point of this compound allows for its removal by distillation.[3]

To prevent the premature polymerization of the vinyl group during synthesis, a polymerization inhibitor such as hydroquinone is typically added to the reaction mixture.[3]

Quantitative Data for Synthesis

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) | Conversion (%) | Selectivity (%) | Reference |

| Thionyl Chloride | None | Neat | Reflux | 2 | 98.7 | 90 | 78 | |

| Thionyl Chloride | None | Neat (250 mmHg) | - | - | 99.1 | 91 | 83 | |

| Thionyl Chloride | None | Neat (380 mmHg) | - | - | 98.5 | 92 | 78 | |

| Thionyl Chloride | None | Neat (Open) | - | - | 98.0 | 97 | 25 | |

| Benzoyl Chloride | Hydroquinone | Neat | Distillation | - | High | - | - | [3] |

| Phosgene (solid) | Triethylamine HCl | Neat | 30-70 | 5-8 | High | - | - | [2] |

Core Reaction Mechanisms

The reactivity of this compound is dominated by two key processes: nucleophilic acyl substitution at the carbonyl carbon and free-radical polymerization of the vinyl group.

Nucleophilic Acyl Substitution: Esterification and Amidation

The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to attack by nucleophiles such as alcohols and amines. This reaction proceeds through a classic nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate.[5]

Esterification: The reaction of this compound with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields a methacrylate ester. The base is required to neutralize the hydrochloric acid byproduct.[6]

Amidation: Similarly, this compound reacts readily with primary and secondary amines to form methacrylamides. An excess of the amine can be used to act as both the nucleophile and the base.[7]

Below is a generalized workflow for the synthesis of methacrylate esters and methacrylamides from this compound.

Free-Radical Polymerization

The vinyl group of this compound can undergo free-radical polymerization to form poly(this compound). This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and proceeds through the characteristic steps of initiation, propagation, and termination.[8]

The resulting poly(this compound) is a reactive polymer that can be further functionalized through reactions of the pendant acyl chloride groups.[9]

Detailed Experimental Protocols

Synthesis of this compound from Methacrylic Acid and Thionyl Chloride[4]

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser connected to a gas outlet bubbler (to neutralize HCl and SO₂), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: To the flask, add methacrylic acid (1.0 eq) and a catalytic amount of DMF (e.g., 0.05 eq).

-

Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq) dropwise from the dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 80-90°C) for 1.5 hours or until the evolution of gases ceases.

-

Purification: The crude this compound is purified by fractional distillation. The fraction boiling at 95-98°C is collected. A small amount of a polymerization inhibitor, such as cuprous chloride, can be added to the distillation flask.

Esterification: Synthesis of 2-Hydroxyethyl Methacrylate (HEMA)

-

Apparatus Setup: A three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Charging: Ethylene glycol (1.5 eq) and triethylamine (1.1 eq) are dissolved in anhydrous dichloromethane (DCM) in the flask.

-

Reaction: The solution is cooled to 0°C in an ice bath. This compound (1.0 eq) dissolved in anhydrous DCM is added dropwise from the dropping funnel, maintaining the temperature below 5°C.

-

Reaction Progression: After the addition, the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours.

-

Work-up: The reaction mixture is washed sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.

Amidation: Synthesis of N-Benzylmethacrylamide

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagent Charging: Benzylamine (2.2 eq) is dissolved in anhydrous tetrahydrofuran (THF).

-

Reaction: The solution is cooled to 0°C. This compound (1.0 eq) is added dropwise to the stirred solution.

-

Reaction Progression: The reaction is stirred at 0°C for 30 minutes and then at room temperature for 2 hours.

-

Work-up: The precipitated benzylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the product, which can be further purified by recrystallization.

Application in Drug Development: Targeted Covalent Inhibitors

The methacrylamide moiety, readily synthesized from this compound, has emerged as a key "warhead" in the design of targeted covalent inhibitors (TCIs).[10][11] TCIs are a class of drugs that, after initial non-covalent binding to their protein target, form a stable covalent bond with a specific amino acid residue, often a cysteine, leading to irreversible inhibition.[12] This approach offers several advantages, including prolonged duration of action and high potency.

The α,β-unsaturated system of the methacrylamide group acts as a Michael acceptor, reacting with the nucleophilic thiol group of a cysteine residue in the target protein.[12] This strategy has been successfully employed in the development of inhibitors for various kinases, such as Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), which are key players in cancer and autoimmune disease signaling pathways.[10][13]

The reactivity of the methacrylamide warhead can be fine-tuned by introducing substituents on the molecule, allowing for the optimization of both potency and selectivity.[12] This tunability is a critical aspect of modern drug design, enabling the development of highly specific therapies with reduced off-target effects.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in polymer chemistry and drug discovery. A thorough understanding of its synthesis and core reaction mechanisms—nucleophilic acyl substitution and free-radical polymerization—is essential for its effective utilization. The ability to readily form methacrylate and methacrylamide functionalities has positioned this compound as a key reagent in the development of advanced materials and, notably, in the design of targeted covalent inhibitors for therapeutic intervention in critical signaling pathways. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers to harness the synthetic potential of this important molecule.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. imaging.org [imaging.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methacryloyl Chloride from Methacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of methacryloyl chloride from methacrylic acid. As a bifunctional molecule featuring both an acyl chloride and a polymerizable double bond, this compound is a critical intermediate in the synthesis of a wide array of polymers, specialty chemicals, and pharmaceutical agents. This document outlines common synthetic routes, presents a comparative analysis of quantitative data, and offers detailed experimental protocols for laboratory-scale preparation.

Comparative Analysis of Synthesis Methods

The selection of a chlorinating agent for the conversion of methacrylic acid to this compound is a critical decision influenced by factors such as scale, required purity, cost, and safety considerations. The most frequently employed reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), benzoyl chloride (C₆H₅COCl), and phosgene derivatives like triphosgene. Each method presents a unique profile of advantages and disadvantages.

Table 1: Comparison of Reagents and Reaction Conditions for the Synthesis of this compound

| Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reported Purity (%) | Key Byproducts |

| Thionyl Chloride (SOCl₂) ** | DMF (catalytic) | Neat or DCM | Reflux (~40-76) | 1 - 4 | 78 - 92 | >98 | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) ** | DMF (catalytic) | Dichloromethane (DCM) | Room Temperature | 1 - 3 | High | High | CO, CO₂, HCl |

| Benzoyl Chloride (C₆H₅COCl) | None | Neat | Distillation (~95-96) | Not specified | Good | High | Benzoic acid, Benzoic anhydride |

| Solid Phosgene (Triphosgene) | Organic Base (e.g., Triethylamine) | Various (e.g., Chloroform) | 20 - 75 | 4 - 10 | ~69.3 | ~97 | CO₂, HCl |

Reaction Mechanisms and Logical Relationships

The conversion of methacrylic acid to this compound proceeds via nucleophilic acyl substitution. When a catalyst such as N,N-dimethylformamide (DMF) is employed with thionyl chloride or oxalyl chloride, the reaction is believed to proceed through a highly reactive Vilsmeier-Haack type intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using common chlorinating agents. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are mandatory due to the corrosive and toxic nature of the reagents and products.

Method 1: Using Thionyl Chloride

This is a widely used and effective method for laboratory-scale synthesis.

Materials:

-

Methacrylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Polymerization inhibitor (e.g., hydroquinone or phenothiazine)

-

Anhydrous dichloromethane (DCM, optional solvent)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution), and a dropping funnel, add methacrylic acid and a small amount of a polymerization inhibitor.

-

If using a solvent, add anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops per mole of acid).

-

Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) to the stirred solution via the dropping funnel. The addition is exothermic and will be accompanied by the evolution of sulfur dioxide and hydrogen chloride gas.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours, or until gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

The this compound can be isolated by fractional distillation. The boiling point of this compound is approximately 95-96 °C.[1]

Method 2: Using Oxalyl Chloride

This method is favored for its mild reaction conditions and the generation of only gaseous byproducts.

Materials:

-

Methacrylic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Polymerization inhibitor

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve methacrylic acid and a polymerization inhibitor in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add oxalyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 1-2 hours.

-

The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Method 3: Using Benzoyl Chloride

This method utilizes a less corrosive organic acid chloride and can be performed as a "reactive distillation".[2]

Materials:

-

Methacrylic acid

-

Benzoyl chloride

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

Combine methacrylic acid (1 molar equivalent) and benzoyl chloride (1.1 to 2 molar equivalents) in a distillation apparatus.[1][2]

-

Add a polymerization inhibitor.

-

Heat the mixture. This compound (boiling point: 95-96 °C) will distill from the reaction mixture.[1]

-

Collect the fraction boiling between 95-98 °C. The higher-boiling benzoyl chloride and benzoic acid will remain in the distillation flask.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

References

An In-depth Technical Guide to the Stability and Storage of Methacryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Methacryloyl chloride is a highly reactive and valuable reagent in chemical synthesis, particularly in the production of polymers and pharmaceutical intermediates. Its inherent instability, however, necessitates stringent handling and storage protocols to ensure its purity and prevent hazardous situations. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, supported by available data and experimental methodologies.

Core Stability Profile

This compound is susceptible to degradation through several pathways, primarily polymerization and hydrolysis. Its stability is significantly influenced by temperature, exposure to moisture, light, and the presence of impurities.

Key Stability Factors:

-

Polymerization: As an activated acrylic monomer, this compound has a strong tendency to undergo rapid and potentially violent exothermic polymerization. This can be initiated by heat, light, or the presence of radical initiators.

-

Hydrolysis: It reacts readily with water, including atmospheric moisture, to hydrolyze into methacrylic acid and corrosive hydrogen chloride gas.[1] This reaction is typically rapid and can lead to pressure buildup in sealed containers.

-

Thermal Decomposition: When heated to decomposition, this compound emits toxic fumes, including hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.[2]

-

Incompatible Materials: Contact with strong oxidizing agents, bases (including amines), alcohols, and mercaptans can lead to vigorous and potentially hazardous reactions.[2]

Recommended Storage Conditions

To mitigate the risks of degradation and ensure the longevity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigeration (below 0°C to 4°C)[1][2] | To minimize the rate of polymerization and other degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | To prevent contact with atmospheric moisture and oxygen, which can promote degradation and polymerization. |

| Container | Tightly sealed, original container.[1] | To prevent ingress of moisture and air. |

| Light Exposure | Protect from light.[2] | Light can initiate free-radical polymerization. |

| Location | Cool, dry, well-ventilated area away from heat and ignition sources.[3] | To prevent accidental ignition of the flammable liquid and to ensure proper ventilation of any potential vapors. |

The Role of Inhibitors in Stabilization

To prevent spontaneous polymerization, this compound is typically supplied with a stabilizer. The most common inhibitors are:

-

Monomethyl ether hydroquinone (MEHQ): A widely used inhibitor for acrylates and methacrylates.

-

Phenothiazine: Another effective inhibitor for preventing radical polymerization.[4]

The concentration of these inhibitors is crucial for ensuring stability during storage and handling.

| Inhibitor | Typical Concentration |

| Phenothiazine | 200 ppm[1] |

It is important to note that the effectiveness of these inhibitors can be diminished over time, especially under improper storage conditions. Therefore, it is recommended to monitor the inhibitor concentration periodically, particularly for long-term storage.

Shelf Life

The shelf life of this compound is highly dependent on the storage conditions and the presence of an effective inhibitor concentration. The available data presents a range of recommended shelf lives:

| Shelf Life | Storage Conditions |

| 3 months | Stored in its closed original packaging under refrigeration below 0°C.[1] |

| 12 months | Under "recommended storage conditions" (not explicitly defined). |

| 2 years | No specific conditions provided. |

Given the discrepancies, a conservative approach to shelf life is recommended. It is advisable to re-analyze the purity of this compound that has been stored for an extended period, even under ideal conditions.

Logical Workflow for Ensuring this compound Stability

Caption: Workflow for maintaining this compound stability.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound primarily involves monitoring its purity over time and detecting the formation of degradation products. Due to its high reactivity, direct analysis is challenging, and derivatization is often employed.

Purity Assessment by Gas Chromatography (GC) with Derivatization

This method is suitable for determining the purity of this compound and quantifying non-polymeric impurities.

Objective: To determine the purity of this compound by converting it to a stable ester derivative followed by GC analysis.

Methodology:

-

Derivatization:

-

React a known quantity of the this compound sample with a suitable alcohol (e.g., ethanol or methanol) in the presence of a non-reactive base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction should be carried out in a dry, inert solvent (e.g., dichloromethane or diethyl ether).

-

The reaction converts the highly reactive this compound into a more stable methacrylate ester.

-

-

Sample Preparation:

-

After the reaction is complete, quench the reaction mixture with a small amount of water to remove any unreacted base.

-

Extract the organic layer containing the ester derivative.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Prepare a dilute solution of the dried organic extract in a suitable solvent for GC analysis.

-

-

GC Analysis:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An appropriate temperature program should be developed to separate the desired ester derivative from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

-

Quantification:

-

The purity of the original this compound sample can be calculated based on the peak area of the corresponding ester derivative relative to an internal standard.

-

Detection of Polymer Formation by Size Exclusion Chromatography (SEC)

SEC is a powerful technique for detecting the presence of polymers, which are the primary degradation product of this compound.

Objective: To detect the presence of polymeric impurities in a this compound sample.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable solvent that is compatible with the SEC system (e.g., tetrahydrofuran - THF). The solvent should be dry to prevent hydrolysis of the monomer.

-

-

SEC Analysis:

-

Instrument: High-Performance Liquid Chromatograph (HPLC) system equipped with a refractive index (RI) or a UV detector and an SEC column set suitable for the analysis of low to moderate molecular weight polymers.

-

Mobile Phase: A solvent in which the polymer is soluble (e.g., THF).

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Injection: Inject a filtered solution of the sample.

-

-

Data Analysis:

-

The presence of a peak at a shorter retention time than the monomer peak indicates the presence of higher molecular weight species (i.e., polymers).

-

The area of the polymer peak can be used to semi-quantitatively estimate the extent of polymerization.

-

Signaling Pathway of this compound Degradation

Caption: Degradation pathways of this compound.

Conclusion

References

Solubility of Methacryloyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacryloyl chloride is a highly reactive acid chloride and a critical building block in polymer chemistry and organic synthesis. Its utility in these fields is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its compatibility with common organic solvents. Due to the compound's reactive nature, particularly with protic solvents, this guide also presents a proposed experimental protocol for the safe and accurate determination of its solubility. Furthermore, key reaction pathways and a typical experimental workflow are visualized to aid researchers in its practical application.

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature, primarily due to its high reactivity which complicates conventional measurement techniques. This compound can react with many solvents, particularly those containing nucleophilic functional groups. Therefore, the term "solubility" in such cases often refers to miscibility or the ability to form a homogeneous solution, at least temporarily, before a reaction occurs. The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available chemical data sheets and publications.

| Solvent Class | Solvent Name | Solubility/Miscibility | Reactivity Notes |

| Halogenated | Dichloromethane (DCM) | Soluble[1] | Generally a good, non-reactive solvent for reactions. |

| Chloroform | Soluble[2][3][4] | A common solvent for reactions involving this compound. | |

| Ethers | Diethyl Ether | Soluble[2][3] | May react vigorously in the presence of trace metal salts.[4] |

| Tetrahydrofuran (THF) | Soluble | Commonly used as a reaction solvent. | |

| Ketones | Acetone | Soluble[1][2][3] | May undergo slow reactions; use with caution. |

| Esters | Ethyl Acetate | Soluble | Can be used as a reaction solvent and for extraction.[5] |

| Hydrocarbons | Aromatic Hydrocarbons (e.g., Toluene) | Soluble[6] | Generally non-reactive. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Sparingly Soluble[1] | Typically used as a non-solvent for precipitation. | |

| Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Reactive[4] | Reacts to form esters.[6] Not suitable as an inert solvent. |

| Water | Reactive[4][7] | Reacts vigorously to form methacrylic acid and HCl.[6] | |

| Amines | Pyridine, Triethylamine | Reactive | Reacts to form amides; often used as a base/catalyst.[6] |

| Amides | N,N-Dimethylformamide (DMF) | Reactive | Can react to form a Vilsmeier reagent; use with caution. |

Experimental Protocol: Determination of Solubility of this compound

Given the reactive nature of this compound, a direct measurement of equilibrium solubility can be challenging. The following protocol outlines a method for determining the approximate solubility in a non-reactive solvent (e.g., dichloromethane, toluene) at a given temperature. This method relies on creating a saturated solution, followed by quenching and subsequent analysis.

3.1 Materials and Equipment

-

This compound (stabilized)

-

Anhydrous organic solvent of choice

-

Anhydrous, inert quenching agent (e.g., a high-boiling point, non-nucleophilic amine like 2,6-di-tert-butylpyridine)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks, pipettes, and syringes

-

Thermostatically controlled shaker or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with PTFE membrane)

-

Analytical balance

-

Standard laboratory glassware (dried)

-

Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat. All operations should be performed in a certified chemical fume hood.[8]

3.2 Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the quenched this compound derivative (the amide formed with the quenching agent) of known concentrations in the chosen solvent. This will be used to create a calibration curve.

-

Preparation of Saturated Solution: In a sealed, dry flask, add an excess amount of this compound to a known volume of the anhydrous solvent at a constant temperature.

-

Equilibration: Vigorously agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment for a set period (e.g., 24 hours) to ensure equilibrium is reached. Ensure the presence of undissolved this compound at the end of this period.

-

Sample Collection and Filtration: Allow the mixture to settle. Carefully draw a known volume of the supernatant into a dry syringe and immediately filter it through a syringe filter to remove any suspended solids.

-

Quenching: Immediately add the filtered, saturated solution to a flask containing a known excess of the quenching agent. This will rapidly and quantitatively convert the dissolved this compound into a stable derivative.

-

Sample Analysis: Analyze the quenched solution using GC-FID or HPLC. Use the calibration curve to determine the concentration of the derivative.

-

Calculation: From the concentration of the derivative, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the specified temperature.

3.3 Safety Precautions

-

This compound is highly toxic, corrosive, and flammable.[4] Handle with extreme care in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and inhalation of vapors.[8]

-

Ensure all glassware is thoroughly dried to prevent hydrolysis and reaction.

-

Use non-sparking tools and work away from ignition sources.[8]

-

Quench any excess this compound and contaminated materials with a suitable reagent (e.g., a dilute solution of a non-nucleophilic base or an alcohol).

Visualizations

4.1 Reactivity of this compound

The following diagram illustrates the primary reaction pathways of this compound with common nucleophiles.

Caption: General reaction pathways of this compound.

4.2 Experimental Workflow for a Typical Acylation Reaction

This diagram outlines a standard workflow for using this compound in an acylation reaction, for instance, the synthesis of a methacrylate ester.

Caption: A typical experimental workflow for acylation.

Conclusion

This compound is a versatile reagent with broad solubility in common aprotic organic solvents. Its high reactivity necessitates careful handling and consideration when selecting a solvent for either reaction or analysis. While quantitative solubility data remains elusive, the provided qualitative information and proposed experimental protocol offer a solid foundation for researchers. The visualized reaction pathways and experimental workflow further serve as practical guides for the safe and effective use of this compound in a laboratory setting.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 920-46-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound CAS#: 920-46-7 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. vandemark.com [vandemark.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. nj.gov [nj.gov]

An In-depth Technical Guide to the Reaction of Methacryloyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between methacryloyl chloride and primary amines, a fundamental transformation in organic synthesis with significant applications in polymer chemistry and drug discovery. The resulting N-substituted methacrylamides are crucial monomers for advanced polymers and key pharmacophores in targeted covalent inhibitors. This document details the core reaction principles, provides standardized experimental protocols, summarizes quantitative data, and discusses the strategic applications of this reaction.

Core Reaction Principles: The Nucleophilic Acyl Substitution

The formation of an N-substituted methacrylamide from this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. This reaction is typically rapid and exothermic. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This electrophilicity is enhanced by the electron-withdrawing effects of both the chlorine atom and the vinyl group.

The initial nucleophilic attack results in the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group. A proton is then removed from the nitrogen atom, typically by a base or another molecule of the amine, to yield the final N-substituted methacrylamide and a hydrochloride salt.[1]

To drive the reaction to completion, a base is essential to neutralize the hydrochloric acid byproduct.[2] Without a base, the HCl would protonate the unreacted primary amine, forming an ammonium salt that is no longer nucleophilic, thus quenching the reaction.[2]

The Schotten-Baumann Reaction Condition

This reaction is frequently conducted under Schotten-Baumann conditions, which involves a two-phase solvent system (e.g., an organic solvent like dichloromethane and water) and a base.[3][4] The base, dissolved in the aqueous phase, neutralizes the generated HCl, while the reactants and the product remain in the organic phase.[4] This technique is highly effective for the acylation of amines.[3] Common bases used include aqueous sodium hydroxide, pyridine, or tertiary amines like triethylamine in a single organic phase.[3]

Factors Influencing Reactivity

The rate and success of the reaction are influenced by several factors:

-

Nucleophilicity of the Amine: Aliphatic primary amines are generally more nucleophilic and react more readily than aromatic primary amines (anilines), where the nitrogen lone pair is delocalized into the aromatic ring.

-

Steric Hindrance: Sterically hindered primary amines may react more slowly.

-

Reaction Temperature: The reaction is highly exothermic, and low temperatures (typically 0-5 °C) are employed to control the reaction rate, minimize side reactions, and prevent polymerization.[3]

-

Solvent: Anhydrous solvents are crucial when not using a two-phase aqueous system to prevent the hydrolysis of this compound to methacrylic acid.[5]

Potential Side Reactions

Several side reactions can occur and may reduce the yield of the desired product:

-

Polymerization: this compound and the resulting N-substituted methacrylamide are vinyl monomers susceptible to radical polymerization. The presence of a radical scavenger is sometimes necessary.[3]

-

Hydrolysis: this compound readily hydrolyzes in the presence of water to form methacrylic acid. This is a critical consideration when using aqueous bases.[5]

-

O-Acylation: If the primary amine contains a hydroxyl group (e.g., ethanolamine), competitive O-acylation can occur, leading to the formation of an ester byproduct. Generally, N-acylation is significantly faster and predominates, especially at low temperatures.

-

Michael Addition: The amine can potentially undergo a Michael addition to the α,β-unsaturated system of the this compound or the product, although this is less common under standard acylation conditions.

Data Presentation: Synthesis of N-Substituted Methacrylamides

The following tables summarize representative yields for the reaction of this compound with various primary amines under different conditions.

| Amine | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylglucosylamine | Na2CO3 / Methanol | RT | 1 | 50-60 | |

| L-Glutamic acid monosodium salt | NaOH / Water | N/A | N/A | 48.7 | N/A |

| Methylalanine (from aminonitrile) | HCl / Water (hydrolysis step) | 60 | 3 | 50 | N/A |

| Cyclopropylamine (from in situ Schiff base) | Na2CO3 / Acetonitrile/DCM | 20 | 3 | 82-92 | N/A |

| Cyclobutylamine (from in situ Schiff base) | Na2CO3 / Acetonitrile/DCM | 20 | 3 | 82-92 | N/A |

| Pyrrolidine (from in situ Schiff base) | Na2CO3 / Acetonitrile/DCM | 20 | 3 | 82-92 | N/A |

| Aniline | Triethylamine / Acetone | 5-10 | 6 | N/A | N/A |

Experimental Protocols

Below are detailed methodologies for key experiments involving the reaction of this compound with primary amines.

General Procedure for the Synthesis of N-Aryl Methacrylamides

This protocol is adapted from a standard procedure for the synthesis of N-substituted acrylamides.

Materials:

-

Substituted aromatic primary amine (1.0 eq.)

-

Triethylamine (1.0 eq.)

-

This compound (1.1 - 1.2 eq.)

-

Anhydrous acetone

-

Anhydrous magnesium sulfate

-

Chloroform

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aromatic primary amine (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add this compound (1.1 - 1.2 eq.) dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Filter the mixture to remove the triethylammonium chloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Extract the residue with chloroform and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-aryl methacrylamide.

-

The product can be further purified by recrystallization or column chromatography.

Schotten-Baumann Procedure for the Synthesis of N-Alkyl Methacrylamides

Materials:

-

Alkylamine (1.0 eq.)

-

This compound (1.05 eq.)

-

Sodium hydroxide (2.0 eq.)

-

Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

In a beaker or flask, prepare a solution of the alkylamine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0 eq.).

-

Cool the solution in an ice bath with vigorous stirring.

-

In a separate flask, dissolve this compound (1.05 eq.) in dichloromethane.

-

Add the this compound solution dropwise to the rapidly stirred amine solution, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-alkyl methacrylamide.

-

Purify the product by distillation under reduced pressure or column chromatography.

Mandatory Visualizations

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for N-substituted methacrylamide formation.

Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilicity of the Methacryloyl Chloride Carbonyl Carbon

This technical guide provides a comprehensive analysis of the electrophilic nature of the carbonyl carbon in this compound, a crucial parameter influencing its reactivity and application in chemical synthesis. The document outlines the theoretical underpinnings of its electrophilicity, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams to illustrate core concepts and workflows.

Theoretical Framework of Electrophilicity

The carbonyl group (C=O) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon, inducing a partial positive charge (δ+) on the carbonyl carbon.[1][2] This makes it a prime target for attack by nucleophiles. In this compound, this intrinsic electrophilicity is significantly modulated by several structural features.

1.1 Key Influencing Factors:

-

Inductive Effect: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect further depletes electron density from the adjacent carbonyl carbon, intensifying its partial positive charge and thereby increasing its electrophilicity.[1]

-

Resonance Effect: While the chlorine atom possesses lone pairs that can participate in resonance (+R) and donate electron density to the carbonyl group, this effect is generally weak for acyl chlorides. The poor overlap between the carbon 2p and chlorine 3p orbitals diminishes the stability of the resonance contributor with a C=Cl double bond.[1] Consequently, the inductive effect dominates, leading to high reactivity.

-

Conjugation: The carbonyl group is in conjugation with the carbon-carbon double bond of the methacryl group. This delocalization of pi-electrons can slightly reduce the electrophilicity of the carbonyl carbon compared to a saturated acyl chloride, but its reactivity remains high.

Compared to other carboxylic acid derivatives, acyl chlorides are among the most reactive electrophiles.[1][3] The chloride ion is an excellent leaving group, which facilitates the second step of the nucleophilic acyl substitution mechanism. The general order of reactivity is:

Acyl Chloride > Anhydride > Thioester > Ester > Amide

dot

Caption: Factors influencing the electrophilicity of the carbonyl carbon.

Quantitative Data and Spectroscopic Analysis

Experimental data provides quantitative insight into the electronic environment of the carbonyl carbon. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly valuable.

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Significance as an Indicator of Electrophilicity |

| ¹³C NMR Chemical Shift (Carbonyl Carbon) | ~168-171 ppm[4] | The downfield chemical shift is indicative of a deshielded, electron-poor carbon nucleus, which directly correlates with high electrophilicity. Carbonyl carbons in less reactive derivatives like amides and esters typically appear more upfield (170-185 ppm for esters).[5][6] |

| IR Stretching Frequency (νC=O) | ~1775-1810 cm⁻¹[7] | The high stretching frequency is characteristic of acyl chlorides.[7] Electron withdrawal by the chlorine atom stiffens the C=O bond, requiring more energy to stretch. This high frequency is a hallmark of a highly polarized and electrophilic carbonyl group.[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClO | [8][9] |

| Molecular Weight | 104.53 g/mol | [8][9] |

| Boiling Point | 95-97 °C | [8][10][11] |

| Density | 1.07 g/cm³ (at 20 °C) | [8][11] |

| Refractive Index | 1.442-1.4435 (at 20 °C/D) | [10][12] |

| Solubility | Soluble in ethers, acetone, chloroform, and other organic solvents. Reacts with water and alcohols. | [8][10][12] |

Reaction Mechanism and Pathways

The high electrophilicity of the carbonyl carbon dictates that this compound primarily undergoes nucleophilic acyl substitution.[13][14] This is a two-step mechanism involving a tetrahedral intermediate.

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[13][14]

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the C=O π-bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[13][14]

// Node Definitions Reactants [label="this compound + Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition1 [label="Step 1: Nucleophilic Attack", shape=plaintext, fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Transition2 [label="Step 2: Leaving Group Elimination", shape=plaintext, fontcolor="#202124"]; Products [label="Substituted Product + Cl⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate [label="Forms C-Nu bond\nBreaks C=O π-bond", color="#4285F4"]; Intermediate -> Products [label="Reforms C=O π-bond\nExpels Cl⁻", color="#EA4335"];

// Invisible nodes for alignment subgraph { rank = same; Reactants; Transition1; Intermediate; Transition2; Products; } }

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The carbonyl carbon of this compound possesses a high degree of electrophilicity, a direct consequence of the potent electron-withdrawing inductive effect of the chlorine atom. This property is quantitatively supported by spectroscopic data and renders the molecule highly reactive towards nucleophiles, primarily via the nucleophilic acyl substitution pathway. Its status as a versatile and reactive bifunctional monomer—containing both a polymerizable alkene and a reactive acyl chloride—makes it an invaluable intermediate in the synthesis of polymers, functional materials, and complex organic molecules for pharmaceutical applications. A thorough understanding of its electronic properties and handling requirements is essential for its effective and safe utilization in research and development.

References

- 1. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. vandemark.com [vandemark.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to Methacryloyl Chloride as a Monomer in Polymer Synthesis for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacryloyl chloride, a highly reactive derivative of methacrylic acid, serves as a critical building block in the synthesis of advanced functional polymers for biomedical applications, particularly in the realm of drug delivery. Its dual reactivity, stemming from the vinyl group and the acyl chloride moiety, allows for a versatile range of chemical modifications and polymerization strategies. This technical guide provides a comprehensive overview of the synthesis, polymerization, and application of this compound-derived polymers, with a focus on experimental protocols, quantitative data, and the underlying biological mechanisms. While the direct controlled polymerization of this compound is challenging due to the high reactivity of the acyl chloride group, a prevalent and effective strategy involves a two-step approach: first, the synthesis of functional methacrylate monomers by reacting this compound with a molecule of interest (e.g., a drug, a targeting ligand, or a hydrophilic moiety), followed by the controlled polymerization of these custom-designed monomers. This guide will delve into these methodologies, providing detailed protocols and highlighting the advantages of this approach for creating well-defined polymers with tailored properties for drug delivery systems.

Introduction: The Versatility of this compound

This compound (MAC) is a colorless to slightly yellow liquid with a pungent odor.[1] Its chemical structure, featuring both a polymerizable double bond and a highly reactive acyl chloride group, makes it an invaluable precursor in polymer chemistry.[2] The acyl chloride group readily reacts with nucleophiles such as alcohols, amines, and thiols, enabling the introduction of the methacryloyl group onto a wide array of molecules.[3] This functionality is central to the synthesis of custom methacrylate monomers with specific chemical and biological properties. Subsequently, the vinyl group can undergo polymerization, typically via controlled radical polymerization techniques, to produce well-defined polymers with controlled molecular weights and low polydispersity.[4][5]

Key Properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C4H5ClO | [6] |

| Molecular Weight | 104.53 g/mol | [1] |

| Boiling Point | 95-96 °C | [1] |

| Density | 1.07 g/mL | [6] |

| Appearance | Colorless to slightly colored liquid | [1] |

Synthesis of Functional Monomers from this compound

The primary route to leveraging this compound in advanced polymer synthesis is through its reaction with other molecules to create functional methacrylate monomers. This strategy allows for the incorporation of desired functionalities prior to polymerization, thereby avoiding potential side reactions and compatibility issues that might arise from post-polymerization modification of a reactive polymer backbone.

General Synthesis Protocol

The reaction of this compound with a hydroxyl or amine-containing compound is a straightforward and widely used method for synthesizing functional methacrylate monomers. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Functional Methacrylate Monomer

-

Dissolution: Dissolve the hydroxyl or amine-containing compound (1 equivalent) and a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), in a dry, inert solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of this compound: Slowly add this compound (1.0-1.2 equivalents) dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure functional methacrylate monomer.[7]

Controlled Radical Polymerization of this compound-Derived Monomers

Once a functional methacrylate monomer is synthesized, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed to create well-defined polymers. These methods offer precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers, star polymers).[4][5]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including methacrylates. It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.

Experimental Protocol: ATRP of a Functional Methacrylate Monomer

-

Preparation of Reaction Mixture: In a Schlenk flask, add the functional methacrylate monomer, the initiator (e.g., ethyl α-bromoisobutyrate), the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and the solvent (e.g., anisole).[8]

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Catalyst Addition: Under an inert atmosphere, add the copper(I) bromide (CuBr) catalyst to the flask.

-

Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir.

-

Monitoring: Periodically take samples under inert conditions to monitor monomer conversion (via ¹H NMR or gas chromatography) and the evolution of molecular weight and polydispersity (via size-exclusion chromatography).

-

Termination and Purification: After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air. Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.[9]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of a Functional Methacrylate Monomer

-

Preparation of Reaction Mixture: In a reaction vessel (e.g., an ampule or Schlenk flask), combine the functional methacrylate monomer, a radical initiator (e.g., azobisisobutyronitrile, AIBN), the RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a suitable solvent (e.g., dioxane or toluene).[10]

-

Degassing: Degas the solution by purging with an inert gas or through freeze-pump-thaw cycles.

-

Polymerization: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.

-

Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing for monomer conversion and polymer characteristics.

-

Purification: After the desired reaction time or monomer conversion, quench the polymerization by rapid cooling and exposure to air. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum to obtain the final product.[10]

Quantitative Data on Polymer Characteristics:

| Polymerization Method | Monomer(s) | Initiator/CTA | Mn ( g/mol ) | Đ (Mw/Mn) | Reference(s) |

| ATRP | P(TMAMA/AMP-co-MMA) | Ethyl α-bromoisobutyrate | 13,500 - 37,600 | 1.15 - 1.25 | [11] |

| RAFT | P(MMA-co-VBC) | AIBN/Trithiocarbonate | 10,000 - 30,000 | < 1.3 | [12] |

| RAFT | PMMA | AIBN/Dithiobenzoate | 10,400 | 2.04 | [9] |

Applications in Drug Delivery

Polymers derived from this compound are extensively explored for drug delivery applications due to their biocompatibility, biodegradability, and the ability to be tailored for specific release profiles and targeting.[13]

Polymer-Drug Conjugates

This compound can be used to covalently link a drug molecule containing a hydroxyl or amine group, forming a polymerizable prodrug. This monomer can then be polymerized or copolymerized to create a polymer-drug conjugate.[12] The drug is released upon cleavage of the linker, which can be designed to be sensitive to specific physiological conditions, such as pH or enzymes.

Quantitative Data on Drug Loading and Release:

| Polymer System | Drug | Drug Loading (%) | Release Conditions | Key Findings | Reference(s) |

| P(TMAMA/AMP-co-MMA) | Ampicillin | 61-76% | pH 3.7, 37 °C | 72-100% release within 26 hours | [11] |

| P(MMA-co-MAA) Nanoparticles | Doxorubicin | 0.54-6.91% | pH 7.4 | Slow release following the Higuchi model | [14] |

| GE11-targeted Camptothecin Prodrug | Camptothecin | - | - | Aromatic ester linkage showed faster release and higher cytotoxicity than aliphatic ester linkage. | [2] |

Stimuli-Responsive Systems

By incorporating stimuli-responsive monomers, polymers can be designed to release their drug payload in response to specific triggers found in the tumor microenvironment, such as lower pH or higher redox potential.[14] For instance, a pH-sensitive monomer can be synthesized using this compound, which, when polymerized, will lead to a polymer that is stable at physiological pH but undergoes a conformational change or degradation at the acidic pH of a tumor, triggering drug release.[15]

Signaling Pathways and Experimental Workflows

The efficacy of drug delivery systems based on this compound-derived polymers is ultimately determined by the interaction of the released drug with its biological target. Understanding the relevant signaling pathways is crucial for designing effective cancer therapies.

Doxorubicin Signaling Pathway

Doxorubicin, a common anticancer drug delivered by such polymer systems, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[16][17][]

EGFR Signaling Pathway in Cancer

Many targeted therapies aim to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4][19]

Experimental Workflow

The development of a drug delivery system using this compound-derived polymers involves a multi-step process from monomer synthesis to in vivo evaluation.

Conclusion

This compound is a powerful and versatile reagent in the synthesis of advanced functional polymers for biomedical applications. While its high reactivity precludes its direct use in many controlled polymerization techniques, its utility as a precursor for a vast library of custom-designed methacrylate monomers is well-established. By employing a two-step strategy of monomer synthesis followed by controlled radical polymerization, researchers can create well-defined polymers with tailored properties for sophisticated drug delivery systems. The ability to precisely control polymer architecture, incorporate bioactive molecules, and design stimuli-responsive materials opens up new avenues for the development of more effective and targeted therapies for a range of diseases, including cancer. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound in their polymer synthesis endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Navigating the Expansive Landscapes of Soft Materials: A User Guide for High-Throughput Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]